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molecular formula C11H13ClO3 B8744562 Ethyl 3-(3-chlorophenyl)-3-hydroxypropanoate

Ethyl 3-(3-chlorophenyl)-3-hydroxypropanoate

Cat. No. B8744562
M. Wt: 228.67 g/mol
InChI Key: MNQRLUIPNWGMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07829552B2

Procedure details

To a solution of diisopropyl amine (12.4 mL, 88.2 mmol) in THF (50 mL) at −78° C. was added n-butyllithium (35.3 mL, 88.2 mmol). The reaction mixture was stirred at −78° C. for 30 min, at which time ethyl acetate was added (16.1 mL, 163.2 mmol). After 1 h, 3-chloro benzaldehyde was added and the reaction mixture was allowed to warm to room temperature over 2 h. The reaction mixture was quenched with aqueous saturated NH4Cl (20 mL) and extracted with ethyl acetate (2×20 mL). The organic layer was rinsed with water (20 mL) and brine (20 mL), dried over Na2SO4, filtered and concentrated under reduced pressure to afford yellow oil. The crude product was purified by column chromatography on silica gel, eluted with ethyl acetate-hexanes (1:4) to afford ethyl 3-(3-chloro-phenyl)-3-hydroxy-propionate as a yellow oil (10.0 g, 99.0%). 1H NMR (400 MHz, d-DMSO): δ 7.43-7.30 (m, 4H), 5.66 (d, 1H), 5.01-4.95 (q, 1H), 4.14-4.04 (m, 2H), 2.71-2.58 (m, 2H), 1.24-1.17 (t, 3H); TLC conditions: Uniplate silica gel, 250 microns; Mobile phase=ethyl acetate-hexanes (1:3); Rf=0.50.
Quantity
12.4 mL
Type
reactant
Reaction Step One
Quantity
35.3 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[C:13]([O:16][CH2:17][CH3:18])(=[O:15])[CH3:14].[Cl:19][C:20]1[CH:21]=[C:22]([CH:25]=[CH:26][CH:27]=1)[CH:23]=[O:24]>C1COCC1>[Cl:19][C:20]1[CH:21]=[C:22]([CH:23]([OH:24])[CH2:14][C:13]([O:16][CH2:17][CH3:18])=[O:15])[CH:25]=[CH:26][CH:27]=1

Inputs

Step One
Name
Quantity
12.4 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
35.3 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added (16.1 mL, 163.2 mmol)
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with aqueous saturated NH4Cl (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×20 mL)
WASH
Type
WASH
Details
The organic layer was rinsed with water (20 mL) and brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford yellow oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluted with ethyl acetate-hexanes (1:4)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C(CC(=O)OCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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